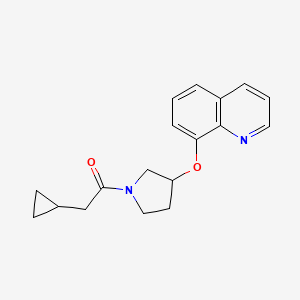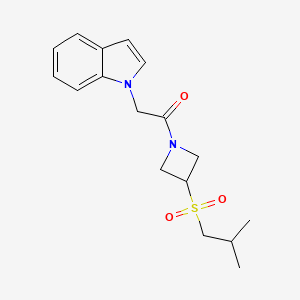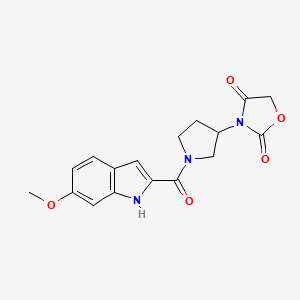
3-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, an indole ring, a pyrrolidine ring, and an oxazolidine-2,4-dione ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the indole ring, the pyrrolidine ring, and the oxazolidine-2,4-dione ring in separate steps, followed by their combination .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring and the pyrrolidine ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The indole ring, for example, is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is part of a group of substances synthesized through various chemical reactions, including the formation of oxazolidines and thiazolidines from corresponding α-amino acid ethyl esters. These processes involve the interaction with aromatic aldehydes and the subsequent dehydrogenation to yield oxazoles and thiazoles (Badr, Aly, Fahmy, & Mansour, 1981).
Pharmacological Aspects
- Indole compounds substituted at the 3-position, similar to the structure , have shown potential as antagonists of platelet-activating factor (PAF). These compounds are useful in treating various PAF-related disorders such as asthma, shock, and respiratory distress syndrome (Summers & Albert, 1987).
Potential Therapeutic Uses
- Compounds in the same class have been used in the synthesis of β-aminopyrroles and related heterocycles, indicating potential applications in the development of therapeutic agents (Murata, Sugawara, & Ukawa, 1978).
Chemical Synthesis Techniques
- Synthesis methods for this compound involve complex chemical reactions like cycloaddition between N-protected indoles and maleimides, leading to the formation of carbazole derivatives. These methods highlight the versatility of this compound in synthetic chemistry (Bleile, Wagner, & Otto, 2005).
Biological Significance
- Some derivatives of this compound class have demonstrated inhibitory effects against caspase-3, an enzyme involved in apoptosis. This indicates potential applications in the study and treatment of diseases involving cell death (Jiang & Hansen, 2011).
Eigenschaften
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-24-12-3-2-10-6-14(18-13(10)7-12)16(22)19-5-4-11(8-19)20-15(21)9-25-17(20)23/h2-3,6-7,11,18H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABGFZRKLACFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)


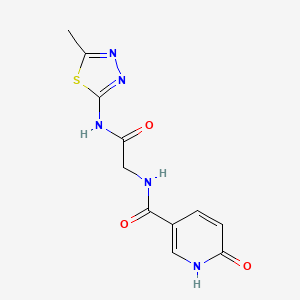
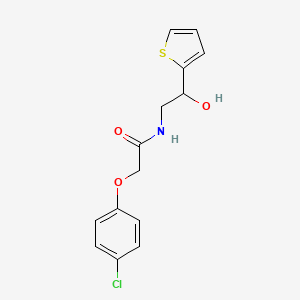
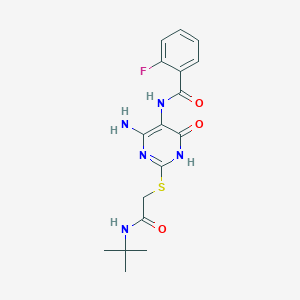
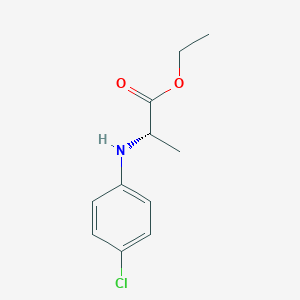
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2718372.png)
![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)
